Cas no 2635-75-8 (2-(1-benzothiophen-4-yl)acetic acid)
2-(1-benzothiophen-4-yl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- Benzo[b]thiophene-4-aceticacid
- 2-(1-benzothiophen-4-yl)acetic acid
- 1-benzothiophen-4-ylacetic acid
- 4-(Benzo(b)thienyl)acetic acid
- benzo[b]thiophen-4-yl-acetic acid
- EINECS 220-125-6
- 2-(1-benzothiophen-4-yl)aceticacid
- SB14689
- NS00048058
- Benzo[b]thiophene-4-acetic acid
- NSC27409
- Z1198151316
- AKOS006274669
- CAA63575
- 4-thianaphthene-acetic acid
- SCHEMBL632950
- UNII-5W5BST5F9V
- NSC-27409
- 1-Benzothien-4-ylacetic acid #
- NSC 27409
- DTXSID20180954
- EN300-127409
- FT-0709152
- 2-(Benzo[b]thien-4-yl)acetic acid
- 4-Thianaphtheneacetic acid
- 2635-75-8
- 5W5BST5F9V
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- Inchi: 1S/C10H8O2S/c11-10(12)6-7-2-1-3-9-8(7)4-5-13-9/h1-5H,6H2,(H,11,12)
- InChI Key: IFOMXIGWQFOYLA-UHFFFAOYSA-N
- SMILES: S1C=CC2=C1C=CC=C2CC(=O)O
Computed Properties
- Exact Mass: 192.02454
- Monoisotopic Mass: 192.02450067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 205
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 65.5Ų
Experimental Properties
- PSA: 37.3
2-(1-benzothiophen-4-yl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B411940-5mg |
2-(1-benzothiophen-4-yl)acetic Acid |
2635-75-8 | 5mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B411940-10mg |
2-(1-benzothiophen-4-yl)acetic Acid |
2635-75-8 | 10mg |
$ 95.00 | 2022-06-07 | ||
| TRC | B411940-50mg |
2-(1-benzothiophen-4-yl)acetic Acid |
2635-75-8 | 50mg |
$ 340.00 | 2022-06-07 | ||
| Chemenu | CM462768-1g |
Benzo[b]thiophene-4-acetic acid |
2635-75-8 | 95%+ | 1g |
$1390 | 2024-07-28 | |
| Enamine | EN300-127409-0.05g |
2-(1-benzothiophen-4-yl)acetic acid |
2635-75-8 | 95% | 0.05g |
$216.0 | 2023-06-08 | |
| Enamine | EN300-127409-0.1g |
2-(1-benzothiophen-4-yl)acetic acid |
2635-75-8 | 95% | 0.1g |
$322.0 | 2023-06-08 | |
| Enamine | EN300-127409-0.25g |
2-(1-benzothiophen-4-yl)acetic acid |
2635-75-8 | 95% | 0.25g |
$459.0 | 2023-06-08 | |
| Enamine | EN300-127409-0.5g |
2-(1-benzothiophen-4-yl)acetic acid |
2635-75-8 | 95% | 0.5g |
$723.0 | 2023-06-08 | |
| Enamine | EN300-127409-1.0g |
2-(1-benzothiophen-4-yl)acetic acid |
2635-75-8 | 95% | 1g |
$928.0 | 2023-06-08 | |
| Enamine | EN300-127409-2.5g |
2-(1-benzothiophen-4-yl)acetic acid |
2635-75-8 | 95% | 2.5g |
$1819.0 | 2023-06-08 |
2-(1-benzothiophen-4-yl)acetic acid Suppliers
2-(1-benzothiophen-4-yl)acetic acid Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
Additional information on 2-(1-benzothiophen-4-yl)acetic acid
Research Briefing on 2-(1-benzothiophen-4-yl)acetic acid (CAS: 2635-75-8) in Chemical Biology and Pharmaceutical Applications
2-(1-benzothiophen-4-yl)acetic acid (CAS: 2635-75-8) is a synthetic organic compound with a benzothiophene core, which has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This briefing provides an overview of the latest research developments related to this compound, focusing on its synthesis, biological activities, and therapeutic potential.
Recent studies have highlighted the versatility of 2-(1-benzothiophen-4-yl)acetic acid as a key intermediate in the synthesis of pharmacologically active molecules. Its benzothiophene scaffold is known to interact with various biological targets, including enzymes and receptors, making it a valuable building block for the development of novel therapeutics. Researchers have explored its use in the design of anti-inflammatory, anticancer, and antimicrobial agents, leveraging its unique chemical properties.
One notable study published in 2023 demonstrated the compound's efficacy as a precursor in the synthesis of small-molecule inhibitors targeting protein kinases involved in cancer progression. The study utilized a combination of computational modeling and experimental assays to optimize the compound's structure for enhanced binding affinity and selectivity. The results indicated promising in vitro activity against several cancer cell lines, with minimal cytotoxicity to normal cells.
In addition to its role in drug development, 2-(1-benzothiophen-4-yl)acetic acid has been investigated for its potential as a fluorescent probe in bioimaging applications. A recent publication in a leading chemical biology journal described the synthesis of derivatives with tailored photophysical properties, enabling their use in real-time tracking of cellular processes. This advancement opens new avenues for studying dynamic biological systems at the molecular level.
Despite these promising findings, challenges remain in optimizing the compound's pharmacokinetic properties, such as solubility and metabolic stability. Ongoing research aims to address these limitations through structural modifications and formulation strategies. Collaborative efforts between academic and industrial researchers are expected to accelerate the translation of these discoveries into clinical applications.
In conclusion, 2-(1-benzothiophen-4-yl)acetic acid (CAS: 2635-75-8) represents a versatile and promising compound in the field of chemical biology and pharmaceutical research. Its unique structural features and broad applicability make it a valuable tool for drug discovery and biological studies. Future research should focus on further elucidating its mechanisms of action and expanding its therapeutic potential.
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